

# 2-Carbamoylisonicotinic Acid: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: 2-Carbamoylisonicotinic acid

Cat. No.: B174875

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Dated: December 25, 2025

## Abstract

**2-Carbamoylisonicotinic acid**, also known as 2-(aminocarbonyl)-4-pyridinecarboxylic acid, is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted data and information from related structures to serve as a valuable resource for researchers.

## Chemical and Physical Properties

**2-Carbamoylisonicotinic acid** is a white to off-white solid.<sup>[1]</sup> Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and a carboxamide group at the 2-position.

Table 1: Physicochemical Properties of **2-Carbamoylisonicotinic Acid**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	166.13 g/mol	[1]
CAS Number	160601-84-3	[1]
Appearance	White to off-white solid	[1]
Boiling Point (Predicted)	542.6 ± 35.0 °C	[1]
Density (Predicted)	1.458 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	3.09 ± 0.10	[1]
Storage	Sealed in dry, Room Temperature	[1]

## Spectroscopic Data

Detailed experimental spectra for **2-Carbamoylisonicotinic acid** are not widely available. However, based on the spectroscopic properties of related carboxylic acids and amides, the following characteristic signals can be predicted.

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Carbamoylisonicotinic acid** is expected to show characteristic absorptions for its functional groups:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm<sup>-1</sup>.
- N-H Stretch (Amide): Two bands (for a primary amide) around 3100-3500 cm<sup>-1</sup>.
- C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the range of 1630-1760 cm<sup>-1</sup>. The exact position will depend on hydrogen bonding.
- C-N Stretch (Amide): Around 1400 cm<sup>-1</sup>.
- C-O Stretch (Carboxylic Acid): In the region of 1210-1320 cm<sup>-1</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR:

- Carboxylic Acid Proton ( $-\text{COOH}$ ): A broad singlet typically downfield, around 10-13 ppm.
- Amide Protons ( $-\text{CONH}_2$ ): Two broad singlets, typically between 5-8 ppm.
- Pyridine Ring Protons: Aromatic protons on the pyridine ring would appear in the region of 7-9 ppm, with splitting patterns determined by their positions relative to the substituents.

$^{13}\text{C}$  NMR:

- Carboxylic Carbonyl Carbon ( $-\text{COOH}$ ): Expected to resonate in the 165-185 ppm region.
- Amide Carbonyl Carbon ( $-\text{CONH}_2$ ): Also expected in the 160-180 ppm range.
- Pyridine Ring Carbons: Aromatic carbons would appear in the 120-150 ppm region.

## Mass Spectrometry (MS)

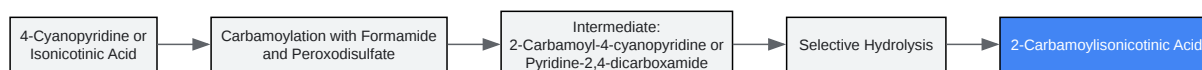
The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  166, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water ( $\text{H}_2\text{O}$ ), carbon monoxide ( $\text{CO}$ ), and the carboxamide group ( $-\text{CONH}_2$ ).

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Carbamoylisonicotinic acid** is not readily available in the reviewed literature, general methods for the synthesis of pyridine carboxylic acids and their derivatives can be adapted.

One potential synthetic route could involve the selective hydrolysis of a dinitrile precursor, 2,4-dicyanopyridine. Another approach could be the amidation of a corresponding ester or acid chloride at the 2-position of an isonicotinic acid derivative. A patent for the preparation of 2,4-pyridine dicarboxylic acid suggests that the corresponding carboxamides can be prepared from N-heterocyclic compounds by reaction with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate, followed by alkaline hydrolysis to yield the carboxylic acids.<sup>[2]</sup>

Workflow for a potential synthesis route:



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Caption: Potential synthesis workflow for **2-Carbamoylisonicotinic acid**.

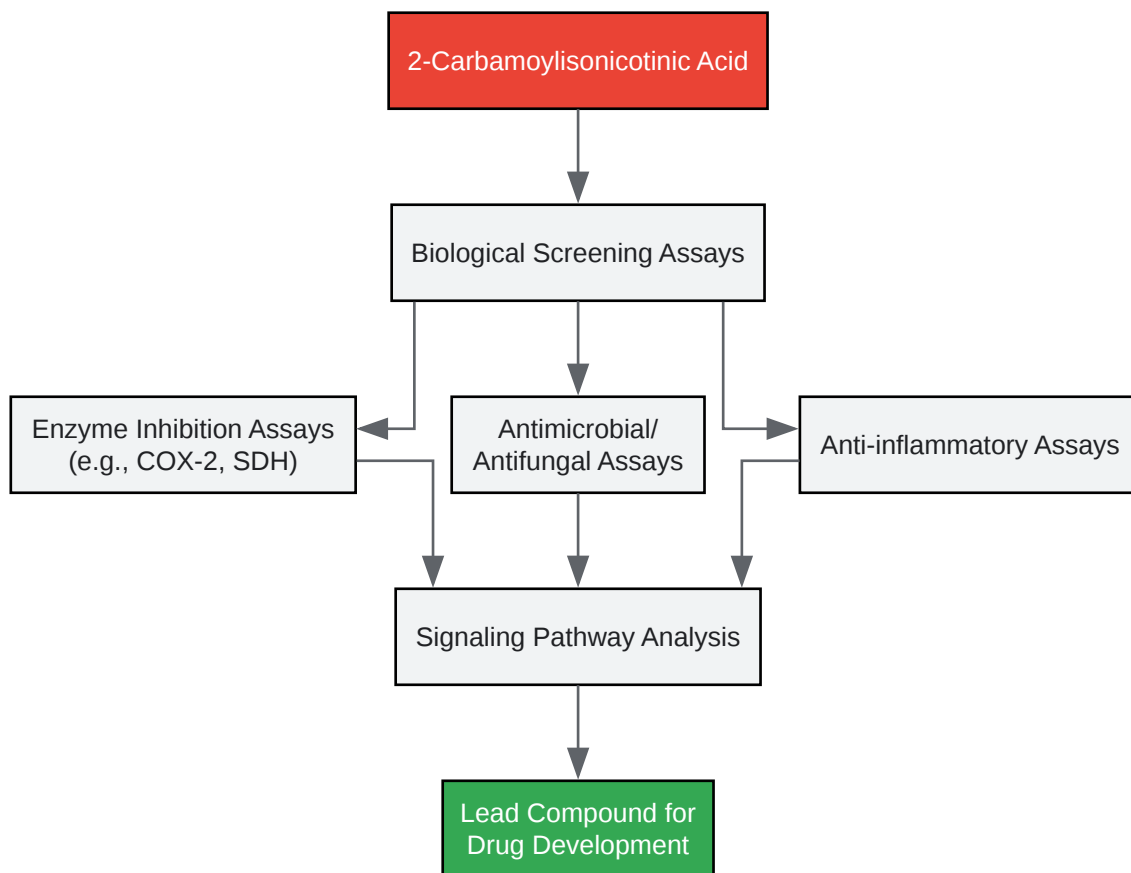
## Biological Activity and Potential Applications

Specific biological activity data for **2-Carbamoylisonicotinic acid** is scarce in the public domain. However, the isonicotinic acid scaffold and its derivatives are known to exhibit a wide range of biological activities.

- **Anti-inflammatory Activity:** Isonicotinic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory processes.[1] Molecular docking studies have suggested that isonicotinoyl compounds may bind to the active site of COX-2.[1]
- **Antimicrobial and Antifungal Activity:** Pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing inhibitory effects against various plant pathogens.[2] Some of these compounds have been identified as potential succinate dehydrogenase inhibitors.[2]
- **Antimalarial Activity:** Certain pyridine derivatives have been synthesized and shown to possess in vivo anti-malarial activity against *Plasmodium berghei*. [3]
- **Enzyme Inhibition:** The isonicotinic acid core is present in isoniazid, a frontline antitubercular drug that inhibits mycolic acid synthesis.[4][5] This suggests that derivatives of isonicotinic acid could be explored as inhibitors of various enzymes.

Given these activities in related compounds, **2-Carbamoylisonicotinic acid** could be a candidate for screening in various biological assays, including those for anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Logical Relationship of Potential Biological Investigation:



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Caption: Logical flow for investigating the biological properties of **2-Carbamoylisonicotinic acid**.

## Conclusion

**2-Carbamoylisonicotinic acid** is a molecule of interest with predicted physicochemical properties that suggest its potential as a scaffold in medicinal and agricultural chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding based on available information and data from analogous structures. Further research is warranted to experimentally validate the predicted properties, develop robust synthetic protocols, and explore the biological activities of this compound. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of **2-Carbamoylisonicotinic acid** and its derivatives.

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